![molecular formula C20H18ClN3O3 B4623173 1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4623173.png)
1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves regiospecific cyclocondensation reactions, showcasing the complexity and specificity required in the chemical synthesis process. For example, Quiroga et al. (2001) detailed the synthesis of benzo[h]pyrimido[4,5-b]quinolines via a specific cyclocondensation reaction, underlining the methodological precision needed for such chemical syntheses (Quiroga et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds, as analyzed through various spectroscopic methods, including NMR and X-ray crystallography, reveals detailed information on the arrangement and conformation of molecules. For instance, Zhou et al. (2007) provided insights into the molecular structure of a pyrido[2,3-d]pyrimidine derivative, indicating the importance of structural analysis in understanding the compound's properties (Zhou et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinetrione derivatives are complex and can lead to a variety of products, depending on the reactants and conditions employed. The work by Stanovnik et al. (2002) on the reactivity of a related butenone highlights the variety of products that can be synthesized from pyrimidinetrione derivatives under different reaction conditions (Stanovnik et al., 2002).
Scientific Research Applications
Spectral Studies and Electronic Properties
- H-Aggregate Formation and Spectral Properties : D-π-A molecules, including a derivative of pyrimidinetrione, show unique spectral properties with peaks due to H-aggregate formation and blue-shifts in absorption spectra. These properties are significant in the study of molecular interactions and electronic transitions (Chen et al., 2001).
Chemical Synthesis and Reactions
- Conjugate Addition Reactions : Pyrimidinetrione derivatives undergo base-induced transformations and Michael addition, demonstrating their reactivity and potential in synthetic chemistry (Abdelghani, 2001).
- Synthesis of Novel Compounds : The compound is used in the synthesis of various heterocycles, including pyrazolo[1,5-a]pyrimidine and triazine derivatives, highlighting its versatility in creating new molecular structures (Abdel‐Aziz et al., 2008).
Electronic and Optical Applications
- Proton Sponge Analogues : Derivatives show high basicity and unique electronic properties, useful in understanding nitrogen organic bases and their applications in electronics (Pozharskii et al., 2016).
Pharmaceutical and Biological Applications
- Cardiotonic Activity : Pyrimidine derivatives exhibit positive inotropic effects, suggesting potential applications in cardiotonic drugs (Dorigo et al., 1996).
Materials Science
- Synthesis of Polyimides : Pyridine-containing polyimides synthesized from pyridine-bridged dianhydrides, including pyrimidine derivatives, are used in creating materials with good thermal stability and mechanical properties (Wang et al., 2006).
Novel Synthesis Methods
- Novel Synthesis Techniques : Pyrimidine derivatives are synthesized through various innovative methods, demonstrating their significance in advancing synthetic methodologies (Prajapati & Thakur, 2005).
Nonlinear Optical Properties
- Nonlinear Optical Exploration : Thiopyrimidine derivatives, related to pyrimidinetrione, show significant nonlinear optical properties, useful in optoelectronics and high-tech applications (Hussain et al., 2020).
properties
IUPAC Name |
(5E)-1-[(2-chlorophenyl)methyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-23(2)15-9-7-13(8-10-15)11-16-18(25)22-20(27)24(19(16)26)12-14-5-3-4-6-17(14)21/h3-11H,12H2,1-2H3,(H,22,25,27)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHWKOCBIRMNI-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-[(2-chlorophenyl)methyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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